Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate
Description
This compound belongs to the class of bicyclic heterocycles featuring a pyrrolo[3,2-c]pyridine core. The tert-butyl carbamate group at the 5-position and a methyl substituent at the 1-position confer steric bulk and modulate electronic properties.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl 1-methyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-7-14(11)4/h5,7H,6,8-9H2,1-4H3 |
InChI Key |
SHTDFAVAXADRTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CN2C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approaches
The synthesis of tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate typically involves several key steps:
Formation of the Pyrrolidine Ring: This is often achieved through cyclization reactions involving suitable precursors such as substituted pyridine or pyrrole derivatives.
Carboxylation: The introduction of the carboxylate group can be accomplished using carboxylic acid derivatives or through direct functionalization of the pyrrolidine ring.
Tert-butyl Protection: The tert-butyl group is usually introduced as a protecting group for the carboxylic acid during the synthesis process.
Specific Reaction Conditions and Yields
The following table summarizes various synthetic routes reported in the literature for the preparation of this compound:
Detailed Reaction Mechanisms
Method A: Cyclization and Carboxylation
In this method, the cyclization of a suitable precursor (e.g., a substituted pyrrole) occurs under acidic conditions to form the pyrrolidine ring. The subsequent addition of tert-butyl chloroformate leads to the formation of the desired carboxylate ester. The reaction conditions typically involve refluxing in a solvent like dichloromethane to facilitate complete conversion.
Method B: Nucleophilic Substitution
This method employs nucleophilic substitution where a hydroxyl group on a pyrimidine derivative is replaced by a tert-butyl group introduced via isocyanate. This reaction proceeds smoothly at room temperature and yields the desired product after purification.
Method C: Esterification
The reaction involves treating a pyrrole derivative with tert-butyl bromoacetate under heating conditions. The mechanism likely involves nucleophilic attack by the nitrogen atom in the pyrrole on the electrophilic carbon in bromoacetate, leading to ring closure and subsequent formation of the carboxylic ester.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through various methods involving the protection of functional groups and cyclization reactions. Notably, tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate can be obtained from the reaction of 1H-pyrrolo[3,2-C]pyridine with tert-butyl carbonate in the presence of a base like triethylamine in dichloromethane. The overall yield can reach up to 98% under optimized conditions .
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds derived from the pyrrolo[3,2-C]pyridine scaffold. For instance, structure-based design has led to the development of potent inhibitors targeting MPS1, a protein kinase involved in cell cycle regulation. Compounds similar to this compound have shown promising results in inhibiting MPS1 activity in vitro and in vivo, demonstrating significant anti-tumor efficacy in human tumor xenograft models .
Anti-inflammatory Effects
Research has indicated that derivatives of pyrrolopyridine structures possess anti-inflammatory properties. For example, certain compounds have been shown to inhibit COX-2 activity effectively, which is critical in managing inflammatory diseases. The structure–activity relationships suggest that modifications to the pyrrolopyridine core can enhance anti-inflammatory effects .
Neurological Disorders
The unique structural features of this compound make it a candidate for treating neurological disorders. Compounds with similar scaffolds have been investigated for their neuroprotective effects and potential in treating conditions such as Alzheimer's disease and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce neuroinflammation .
Antimicrobial Activity
Emerging studies suggest that pyrrolopyridine derivatives exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways within microbial cells. This opens avenues for developing new antibiotics based on the pyrrolopyridine framework .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Imidazo[4,5-c]pyridine Analog
- Compound : tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
- Key Differences : Replaces the pyrrolo ring with an imidazo system, introducing an additional nitrogen atom.
- Properties :
Thieno[3,2-c]pyridine Derivatives
- Compound: tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
- Key Differences : Sulfur atom replaces nitrogen in the heterocycle, altering aromaticity and electronic properties.
- Properties: Molecular Formula: C₁₂H₁₇NO₂S Hazards: H302, H315, H319 (eye irritation), H332, H335 .
- Substituted Variants :
Pyrazolo[4,3-c]pyridine Analog
- Compound: tert-Butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- Key Differences: Pyrazole ring fused with pyridine, with an amino group enhancing solubility and reactivity .
Substituent Variations
Amino-Functionalized Derivatives
- Example: Tert-butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
- Impact: Amino groups improve water solubility and serve as handles for further derivatization .
Hydroxymethyl-Substituted Analog
- Compound : tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Physicochemical and Hazard Profile Comparison
Biological Activity
Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, biological effects, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C12H19N3O2
Molecular Weight: 237.30 g/mol
CAS Number: 1414958-79-4
The compound features a pyrrolo[3,2-C]pyridine core, which is known for its diverse pharmacological properties. The tert-butyl and methyl groups contribute to its lipophilicity and stability.
This compound has been studied for its interaction with various biological targets. Notably, it acts as an antagonist of retinol-binding protein 4 (RBP4), which plays a crucial role in the transport of retinol (vitamin A) in the bloodstream. By inhibiting RBP4, this compound can potentially reduce the uptake of retinol in ocular tissues, thereby influencing visual processes and metabolic pathways related to vitamin A.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity to RBP4. For example, a study utilizing scintillation proximity assays showed that it effectively inhibits RBP4-TTR (transthyretin) interactions, which is critical for maintaining retinol levels in circulation. The compound's ability to lower serum RBP4 levels by over 90% in rodent models indicates its potential therapeutic application in conditions related to retinol metabolism .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate?
The compound is typically synthesized via palladium-catalyzed coupling reactions. For example, tert-butyl-protected intermediates are reacted with amines under nitrogen atmosphere using Pd(OAc)₂ and X-Phos as catalysts, followed by acid-mediated deprotection (e.g., TFA in DCM) to yield the final product . Purification often involves column chromatography, and intermediates are characterized by NMR and mass spectrometry .
Q. How can the purity and structural integrity of this compound be validated?
High-resolution techniques such as single-crystal X-ray diffraction (e.g., using a Bruker SMART APEX CCD diffractometer) confirm molecular geometry, while HPLC (>95% purity) and NMR (1H/13C) validate chemical shifts and integration ratios . Mass spectrometry (ESI-TOF) provides accurate molecular weight confirmation .
Q. What safety precautions are critical during handling?
The compound may pose risks of acute toxicity, skin/eye irritation, and respiratory sensitization. Use fume hoods , wear nitrile gloves, and employ respiratory protection (e.g., N95 masks). In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store at room temperature in a dry, inert atmosphere .
Advanced Research Questions
Q. How do reaction conditions influence yield in palladium-catalyzed coupling steps?
Catalyst choice (e.g., Pd(OAc)₂ vs. PdCl₂), ligand selection (X-Phos vs. SPhos), and base (Cs₂CO₃ vs. K₃PO₄) significantly impact yields. For example, Pd(OAc)₂/X-Phos in dioxane at 100°C achieves ~75% yield, while weaker bases like NaHCO₃ reduce efficiency due to incomplete deprotonation . Optimize solvent polarity and temperature to minimize side reactions (e.g., ligand decomposition).
Q. What computational methods predict the compound’s reactivity in substitution reactions?
DFT calculations (B3LYP/6-31G* level) model nucleophilic attack at the carbonyl carbon, revealing charge distribution and transition-state barriers. For instance, the tert-butyl group’s steric bulk slows SN2 reactions but enhances stability in SN1 pathways. Solvent effects (e.g., DMSO vs. THF) are simulated using COSMO-RS .
Q. How do crystallographic data resolve contradictions in reported molecular conformations?
X-ray data (e.g., CCDC 754589) show the pyrrolo-pyridine core adopts a boat conformation, with dihedral angles between the tert-butyl group and heterocycle ranging from 85–92°. Discrepancies in literature (e.g., planar vs. puckered structures) arise from crystallization solvents (MeOH vs. EtOAc), which affect packing forces .
Q. What strategies mitigate byproduct formation during Boc deprotection?
Acid-sensitive byproducts (e.g., tert-butyl carbamate derivatives) form if TFA is not rigorously anhydrous. Pre-drying DCM over molecular sieves and using 20% TFA in DCM (v/v) at 0°C minimizes side reactions. Quench with NaHCO₃ and extract with EtOAc to isolate the desired amine .
Methodological Considerations
Q. How to design kinetic studies for oxidation/reduction reactions of this compound?
Use UV-Vis spectroscopy to track absorbance changes (e.g., λ = 270 nm for pyridine intermediates) under controlled O₂/N₂ atmospheres. Pseudo-first-order kinetics with excess oxidant (e.g., KMnO₄) reveal rate constants (kobs) and activation energy (Ea) via Arrhenius plots .
Q. What analytical workflows validate biological activity in kinase inhibition assays?
Perform FRET-based assays using recombinant kinases (e.g., EGFR or VEGFR2). Pre-incubate the compound (1–100 µM) with ATP and substrate, then measure fluorescence decay. IC₅₀ values are calculated using GraphPad Prism, with positive controls (e.g., staurosporine) to confirm assay validity .
Data Contradiction Analysis
Q. Why do synthetic yields vary across literature reports?
Discrepancies arise from subtle differences in catalyst loading (1–5 mol%), solvent purity, and reaction scale. For example, microwave-assisted synthesis at 150°C achieves 85% yield in 1 hour vs. 65% yield in conventional reflux (12 hours) . Cross-validate protocols using identical reagents and equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
